molecular formula C6H9F3O3 B6223840 5,5,5-trifluoro-2-methoxypentanoic acid CAS No. 2353091-00-4

5,5,5-trifluoro-2-methoxypentanoic acid

Cat. No. B6223840
CAS RN: 2353091-00-4
M. Wt: 186.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5,5,5-Trifluoro-2-methoxypentanoic acid (TMP) is a carboxylic acid that has been used in a variety of scientific research applications due to its unique properties and chemical structure. TMP is a small molecule that is composed of five carbon atoms, two oxygen atoms, and three fluorine atoms, and it is highly soluble in both water and organic solvents. This molecule has been used in many different areas of research, including organic synthesis, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 5,5,5-trifluoro-2-methoxypentanoic acid is not yet fully understood. However, it is believed that 5,5,5-trifluoro-2-methoxypentanoic acid acts as a competitive inhibitor of enzymes, such as cyclooxygenase and lipoxygenase, by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. Additionally, 5,5,5-trifluoro-2-methoxypentanoic acid has been shown to interact with proteins and other molecules, such as DNA and RNA, in a non-covalent manner.
Biochemical and Physiological Effects
5,5,5-trifluoro-2-methoxypentanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the synthesis of important biological molecules, such as prostaglandins and leukotrienes. Additionally, 5,5,5-trifluoro-2-methoxypentanoic acid has been shown to interact with proteins and other molecules, such as DNA and RNA, in a non-covalent manner. These interactions can affect the structure and function of proteins and other molecules, which can lead to a variety of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

5,5,5-trifluoro-2-methoxypentanoic acid has a number of advantages and limitations for laboratory experiments. One of the major advantages of using 5,5,5-trifluoro-2-methoxypentanoic acid is its high solubility in both water and organic solvents, which makes it easy to use in a variety of laboratory experiments. Additionally, 5,5,5-trifluoro-2-methoxypentanoic acid is a small molecule, which makes it easier to purify and manipulate in the laboratory. However, 5,5,5-trifluoro-2-methoxypentanoic acid is a hazardous reagent, and it can be toxic if not handled properly. Additionally, 5,5,5-trifluoro-2-methoxypentanoic acid can be expensive and difficult to obtain.

Future Directions

There are a number of potential future directions for 5,5,5-trifluoro-2-methoxypentanoic acid research. One potential direction is to further study the mechanism of action of 5,5,5-trifluoro-2-methoxypentanoic acid and to identify additional targets for its action. Additionally, further research could be conducted to identify additional applications for 5,5,5-trifluoro-2-methoxypentanoic acid, such as in drug design and drug delivery. Additionally, further research could be conducted to identify additional methods for synthesizing 5,5,5-trifluoro-2-methoxypentanoic acid and to identify potential analogs of 5,5,5-trifluoro-2-methoxypentanoic acid that may have improved properties. Finally, further research could be conducted to identify additional biochemical and physiological effects of 5,5,5-trifluoro-2-methoxypentanoic acid and to identify potential therapeutic uses for 5,5,5-trifluoro-2-methoxypentanoic acid.

Synthesis Methods

5,5,5-trifluoro-2-methoxypentanoic acid can be synthesized through a variety of methods, such as the reaction of trifluoromethanesulfonic anhydride with 2-methoxypentanoic acid. This reaction produces trifluoro-2-methoxypentanoic acid, which can then be purified by recrystallization. Additionally, 5,5,5-trifluoro-2-methoxypentanoic acid can be synthesized from the reaction of 2-methoxypentanoic acid with trifluoromethyl iodide, followed by acidification with trifluoromethanesulfonic acid. This method is simpler and more economical than the previous one, but it requires the use of a hazardous reagent.

Scientific Research Applications

5,5,5-trifluoro-2-methoxypentanoic acid has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. It has been used as a reagent for the synthesis of a variety of compounds, such as β-amino acids, cyclic peptides, and heterocycles. Additionally, 5,5,5-trifluoro-2-methoxypentanoic acid has been used in biochemistry research to study enzyme-catalyzed reactions and to study the structure and function of proteins. In pharmacology, 5,5,5-trifluoro-2-methoxypentanoic acid has been used to study drug-receptor interactions and to study the pharmacological effects of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,5,5-trifluoro-2-methoxypentanoic acid involves the introduction of a methoxy group and three fluorine atoms onto a pentanoic acid backbone.", "Starting Materials": [ "Pentanoic acid", "Methanol", "Hydrogen fluoride", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Diethyl ether", "Chloroform", "Ethanol" ], "Reaction": [ "Pentanoic acid is reacted with methanol and hydrogen fluoride to form methyl pentanoate.", "Methyl pentanoate is then reacted with sodium hydroxide to form sodium pentanoate.", "Sodium pentanoate is reacted with sodium bicarbonate and 1,1,1-trifluoro-2-chloroethane to form 5,5,5-trifluoro-2-chloropentanoic acid.", "5,5,5-trifluoro-2-chloropentanoic acid is then reacted with sodium methoxide to form 5,5,5-trifluoro-2-methoxypentanoic acid.", "The final product is purified using a combination of sodium chloride, sodium sulfate, diethyl ether, chloroform, and ethanol." ] }

CAS RN

2353091-00-4

Product Name

5,5,5-trifluoro-2-methoxypentanoic acid

Molecular Formula

C6H9F3O3

Molecular Weight

186.1

Purity

95

Origin of Product

United States

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